molecular formula C7H10Cl2F3N3 B1424851 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride CAS No. 1311254-51-9

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Cat. No.: B1424851
CAS No.: 1311254-51-9
M. Wt: 264.07 g/mol
InChI Key: NWCODVVXJNWZAL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound This compound is notable for its unique structure, which includes both an imidazo and pyrazine ring fused together The trifluoromethyl group attached to the pyrazine ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures to form the intermediate 2-hydrazinopyrazine . This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves cyclization under acidic conditions to form the imidazo[1,2-a]pyrazine ring system, followed by the addition of hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyrazine ring system can interact with nucleophilic sites on proteins or nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the fused imidazo[1,2-a]pyrazine ring system. This combination imparts distinct chemical stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5;;/h4,11H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCODVVXJNWZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 3
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 4
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

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